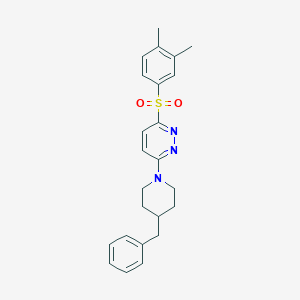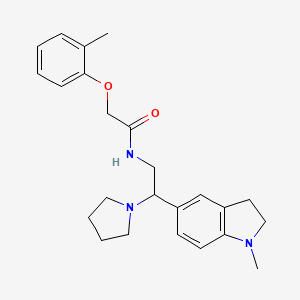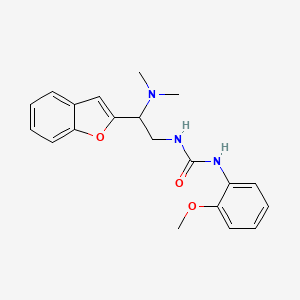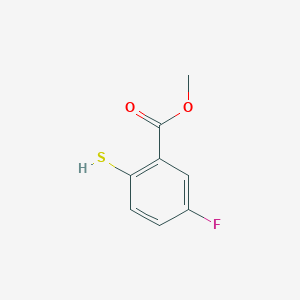![molecular formula C5H6LiN3O3 B2663477 Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 2377034-09-6](/img/structure/B2663477.png)
Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate typically involves the formation of the oxadiazole ring followed by the introduction of the lithium salt. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The aminomethyl group is then introduced through a substitution reaction. Finally, the lithium salt is formed by neutralizing the compound with lithium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine: In medicine, the compound is explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry: In industry, this compound is used in the production of advanced materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Wirkmechanismus
The mechanism of action of Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, while the oxadiazole ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetic acid
- Sodium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate
- Potassium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate
Uniqueness: Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate is unique due to the presence of the lithium ion, which can impart specific properties such as enhanced solubility and reactivity. This makes it distinct from other similar compounds that contain different cations.
Eigenschaften
IUPAC Name |
lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3.Li/c6-2-3-7-4(11-8-3)1-5(9)10;/h1-2,6H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHASAPUNVEDBH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C1=NC(=NO1)CN)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2663394.png)
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea](/img/structure/B2663396.png)
![ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide](/img/structure/B2663399.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]but-2-enamide](/img/structure/B2663403.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline](/img/structure/B2663405.png)


![2-(4-bromophenyl)-5-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2663411.png)


![Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate](/img/structure/B2663416.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2663417.png)
